(5R,5'R,7R,7'R)-5,5',6,6',7,7',8,8'-Octahydro-6,6,6',6'-tetramethyl-2,2'-bi-5,7-methanoquinoline
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Overview
Description
(5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline is a complex organic compound known for its unique structural properties This compound features a bi-quinoline core with multiple chiral centers, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline typically involves multi-step organic reactions. One common approach is the catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. The reaction often requires the use of chiral catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline is studied for its unique stereochemical properties. It serves as a model compound for understanding chiral catalysis and asymmetric synthesis.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler aromatic compound with a single nitrogen atom in the ring.
Bi-quinoline: Similar to the target compound but without the additional hydrogenation and methylation.
Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.
Uniqueness
(5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline is unique due to its fully hydrogenated structure and multiple chiral centers. These features contribute to its distinct chemical and biological properties, setting it apart from simpler quinoline derivatives.
Properties
Molecular Formula |
C24H28N2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1R,9R)-5-[(1R,9R)-10,10-dimethyl-6-azatricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-5-yl]-10,10-dimethyl-6-azatricyclo[7.1.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C24H28N2/c1-23(2)13-9-17(23)15-5-7-19(25-21(15)11-13)20-8-6-16-18-10-14(24(18,3)4)12-22(16)26-20/h5-8,13-14,17-18H,9-12H2,1-4H3/t13-,14-,17+,18+/m1/s1 |
InChI Key |
YIKVVTFYESZBHF-KNCCTNLNSA-N |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C3=C(C2)N=C(C=C3)C4=NC5=C(C=C4)[C@@H]6C[C@H](C5)C6(C)C)C |
Canonical SMILES |
CC1(C2CC1C3=C(C2)N=C(C=C3)C4=NC5=C(C=C4)C6CC(C5)C6(C)C)C |
Origin of Product |
United States |
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